molecular formula C12H11F2N3 B1453998 4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010904-11-6

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1453998
CAS RN: 1010904-11-6
M. Wt: 235.23 g/mol
InChI Key: YYQNDNVIMIXJIY-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (DFTIP) is a novel small molecule that has been studied extensively in the scientific community for its potential applications. It is a member of the imidazopyridine family of compounds, which are known for their ability to bind to proteins and act as agonists or antagonists in biological systems. DFTIP is of particular interest due to its high affinity for proteins and its ability to modulate their activity.

Scientific Research Applications

Oncology: Synthesis of Fluorinated Pyridines for Cancer Therapy

Fluorinated pyridines, such as our compound of interest, are crucial in the synthesis of radiolabeled compounds for cancer diagnosis and therapy . The introduction of fluorine-18 (18F) into pyridine rings can create imaging agents for positron emission tomography (PET), aiding in the localization and treatment of cancerous tissues.

Pharmacology: Development of Therapeutic Agents

The structural motif of pyridopyrimidines, which is closely related to our compound, is present in various drugs and has been extensively studied for the development of new therapies . These compounds have shown promise in treating diseases like breast cancer and rheumatoid arthritis, highlighting the potential medicinal applications of our compound.

Diabetes Management: Blood Glucose Regulation

Compounds with a pyridine structure have been investigated for their ability to reduce blood glucose levels, offering potential applications in the management of diabetes and related conditions such as hyperglycemia and insulin resistance .

Agricultural Chemistry: Fluorine-Containing Pesticides

The introduction of fluorine atoms into lead structures of pesticides is a common modification to improve their physical, biological, and environmental properties . Our compound could serve as a precursor or active ingredient in the development of new, more effective agricultural chemicals.

Material Science: Fluorinated Building Blocks

Fluorinated heterocycles are used as building blocks in material science due to their unique physical and chemical properties . They can contribute to the creation of advanced materials with specific characteristics, such as increased stability or novel electronic properties.

Environmental Science: Fluorinated Pollutants Analysis

The study of fluorinated compounds also extends to environmental science, where they are analyzed for their role as pollutants . Understanding the behavior and impact of such compounds, including our subject molecule, is crucial for environmental monitoring and remediation efforts.

properties

IUPAC Name

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQNDNVIMIXJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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